
alpha-Conotoxin SI
Descripción general
Descripción
Conotoxin SI is a peptide neurotoxin isolated from the venom of the marine cone snail, Conus striatus. This compound is part of a larger family of conotoxins, which are known for their potent and selective interactions with various ion channels and receptors. Conotoxin SI specifically targets nicotinic acetylcholine receptors, making it a valuable tool in neurobiological research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Conotoxin SI involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the assembly of the linear peptide chain on a solid support, followed by the selective formation of disulfide bonds. The disulfide bonds are crucial for the peptide’s stability and biological activity. Various oxidative folding conditions are employed to ensure the correct formation of these bonds .
Industrial Production Methods: Industrial production of Conotoxin SI is still in its nascent stages, primarily due to the complexity of its synthesis and the need for precise control over disulfide bond formation. Advances in peptide synthesis technologies and optimization of folding conditions are expected to facilitate larger-scale production in the future .
Análisis De Reacciones Químicas
Types of Reactions: Conotoxin SI undergoes several types of chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications of amino acid residues to enhance stability or activity
Common Reagents and Conditions:
Oxidation: Typically achieved using reagents like iodine, thallium trifluoroacetate, or a sulfoxide/silyl mixture.
Reduction: Commonly performed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of various protecting groups and coupling reagents during SPPS
Major Products: The primary product of these reactions is the correctly folded Conotoxin SI with its native disulfide bond pattern. Misfolded isomers and partially oxidized intermediates are common by-products .
Aplicaciones Científicas De Investigación
Conotoxin SI has a wide range of applications in scientific research, including:
Neurobiology: Used as a tool to study nicotinic acetylcholine receptors and their role in synaptic transmission.
Pharmacology: Investigated for its potential as a therapeutic agent for conditions such as chronic pain and nicotine addiction.
Biochemistry: Employed in structure-activity relationship studies to understand the interactions between peptides and ion channels.
Drug Development: Serves as a lead compound for the development of new drugs targeting ion channels and receptors .
Mecanismo De Acción
Conotoxin SI exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the normal function of these receptors, leading to a blockade of synaptic transmission. The peptide’s structure, stabilized by disulfide bonds, allows it to interact specifically with the receptor’s binding site, preventing the binding of acetylcholine and subsequent ion channel opening .
Comparación Con Compuestos Similares
Conotoxin SI is part of the alpha-conotoxin family, which includes several other peptides with similar structures and functions. Some of the related compounds include:
Alpha-Conotoxin GI: Targets nicotinic acetylcholine receptors with high specificity.
Alpha-Conotoxin MI: Exhibits a higher affinity for certain receptor subtypes compared to Conotoxin SI.
Alpha-Conotoxin EI: Similar in structure but differs in its receptor binding profile
Uniqueness: What sets Conotoxin SI apart is its specific interaction with the muscular nicotinic acetylcholine receptor subtype, making it particularly useful for studying neuromuscular transmission and developing muscle-specific therapeutics .
Propiedades
IUPAC Name |
(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKBXVGWKXCPU-DTTUQCIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCCC1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H88N16O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115797-06-3 | |
| Record name | Conotoxin SI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115797063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


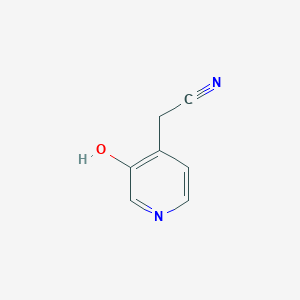
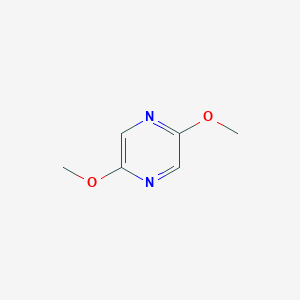



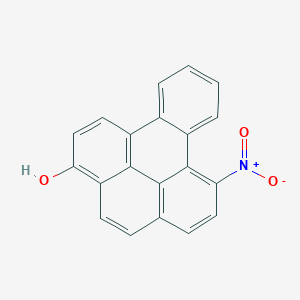

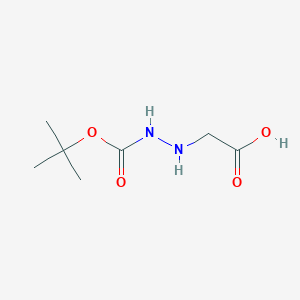
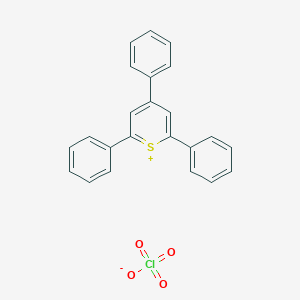


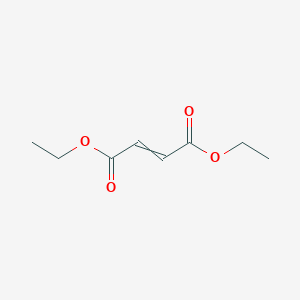
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
